molecular formula C23H24ClN5O3 B11239547 5-chloro-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

5-chloro-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B11239547
M. Wt: 453.9 g/mol
InChI Key: SFHBBWHPMGFPEF-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a morpholinopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The starting material, 5-chloro-2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-aminophenylamine to form the benzamide core.

    Introduction of the Morpholinopyrimidine Moiety: The benzamide core is then coupled with 4-methyl-6-morpholinopyrimidine-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzylamine.

    Substitution: Formation of 5-azido-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(4-aminophenyl)benzamide: Lacks the morpholinopyrimidine moiety.

    5-chloro-2-methoxy-N-(4-(morpholin-4-yl)phenyl)benzamide: Lacks the pyrimidine ring.

    5-chloro-2-methoxy-N-(4-(4-methylpyrimidin-2-yl)phenyl)benzamide: Lacks the morpholine ring.

Uniqueness

5-chloro-2-methoxy-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide is unique due to the presence of both the morpholine and pyrimidine rings, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C23H24ClN5O3

Molecular Weight

453.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H24ClN5O3/c1-15-13-21(29-9-11-32-12-10-29)28-23(25-15)27-18-6-4-17(5-7-18)26-22(30)19-14-16(24)3-8-20(19)31-2/h3-8,13-14H,9-12H2,1-2H3,(H,26,30)(H,25,27,28)

InChI Key

SFHBBWHPMGFPEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)N4CCOCC4

Origin of Product

United States

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